molecular formula C27H24ClNO4 B2454385 N-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide CAS No. 378774-27-7

N-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide

Cat. No.: B2454385
CAS No.: 378774-27-7
M. Wt: 461.94
InChI Key: KGUKKFRNOKAEEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is a synthetically derived small molecule investigated for its potent and selective inhibitory activity against various protein kinases. This compound is structurally characterized as a naphthalene carboxamide, a class known for its ability to occupy the ATP-binding pocket of kinases. Research indicates its primary value lies in targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) signaling pathway, a critical mediator of angiogenesis. By potently inhibiting VEGFR2 autophosphorylation, this compound acts as an anti-angiogenic agent, making it a crucial research tool for studying tumor growth and metastasis in preclinical models. Its mechanism extends to the suppression of other key kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), which further contributes to its anti-proliferative effects. The specific substitutions on the naphthalene core and the anilide moiety are designed to optimize binding affinity and selectivity. Consequently, this carboxamide is extensively used in biochemical and cellular assays to dissect kinase-dependent signal transduction cascades, to evaluate its efficacy in inhibiting endothelial cell proliferation and tube formation, and to explore its potential as a lead compound in the development of novel targeted cancer therapeutics. https://pubs.acs.org/doi/10.1021/jm9012769

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClNO4/c1-16-5-7-17(8-6-16)21-12-19(11-18-13-25(32-3)26(33-4)15-22(18)21)27(30)29-20-9-10-24(31-2)23(28)14-20/h5-15H,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUKKFRNOKAEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6,7-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C19H20ClNO4\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}\text{O}_{4}

This structure features a naphthalene core substituted with various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions at the molecular level with various biological targets. Research indicates that it may function through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways that are critical for cellular responses.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial and fungal strains. The results indicate significant inhibitory effects.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans8 µg/mL

Case Studies

  • Breast Cancer Study : A recent study evaluated the effect of the compound on MDA-MB-231 cells. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a promising candidate for breast cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells.
  • Antiviral Activity : Another investigation assessed the antiviral properties against influenza virus strains. The compound exhibited a notable reduction in viral replication at low concentrations, suggesting potential use in antiviral therapies.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves multi-step pathways, including palladium-catalyzed C-H activation for regioselective coupling (e.g., dimethylamination using DMF as an amino source ). Key intermediates may include halogenated naphthalene precursors and functionalized phenyl derivatives. Reaction optimization often focuses on catalyst selection (e.g., Pd(PPh₃)₄), solvent systems, and temperature control to minimize byproducts .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) validate molecular weight and purity . Purity can be further assessed via HPLC with UV/Vis or diode-array detection, especially for detecting trace impurities in multi-step syntheses .

Q. What preliminary biological screening methods are used to evaluate its bioactivity?

In vitro assays such as enzyme inhibition (e.g., kinase or protease assays) and cell viability tests (e.g., MTT assays) are standard. Target engagement studies may utilize fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities .

Advanced Research Questions

Q. How can reaction yields be improved in the final coupling step of the synthesis?

Low yields in coupling reactions often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst optimization : Screening Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance turnover .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) may improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in naphthalene functionalization .

Q. How can researchers resolve contradictions in reported biological activity across studies?

Discrepancies may stem from variations in assay conditions, compound purity, or stereochemical inconsistencies. Mitigation strategies include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell lines, incubation times) .
  • Batch analysis : Use LC-MS to verify purity (>95%) and rule out degradation products .
  • Structural analogs : Compare activity with derivatives (e.g., chloro/methoxy-substituted analogs) to identify critical pharmacophores .

Q. What methodologies are employed to study its interaction with biological targets at the molecular level?

Advanced techniques include:

  • X-ray crystallography : To resolve binding modes in protein-ligand complexes .
  • Molecular dynamics simulations : To predict stability and conformational changes upon binding .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of interactions .

Q. How can regioselectivity challenges in naphthalene functionalization be addressed?

Regioselectivity is influenced by electronic and steric factors. Approaches include:

  • Directing groups : Temporary groups (e.g., carbonyl or amide) guide functionalization to specific positions .
  • Meta-directing catalysts : Palladium/ligand systems that favor substitution at less-accessible sites .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀/EC₅₀ values. Software like GraphPad Prism or R packages (e.g., drc) can fit sigmoidal curves and assess confidence intervals .

Q. How can computational tools aid in predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Tools like SwissADME or ADMETLab 2.0 predict key parameters:

  • Lipophilicity : LogP values to assess membrane permeability .
  • Metabolic stability : Cytochrome P450 interactions via docking simulations .
  • Toxicity alerts : Structural alerts for mutagenicity (e.g., Ames test predictions) .

Application-Oriented Research

Q. What strategies are used to design derivatives with enhanced pharmacokinetic profiles?

  • Prodrug approaches : Introduce phosphonooxy or ester groups to improve solubility .
  • Bioisosteric replacement : Substitute chloro or methoxy groups with trifluoromethyl or heterocycles to modulate metabolism .
  • Salt formation : Hydrochloride salts to enhance oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.